molecular formula C9H8BrNO B1330944 2-(2-Bromo-5-methoxyphenyl)acetonitrile CAS No. 27387-23-1

2-(2-Bromo-5-methoxyphenyl)acetonitrile

Cat. No.: B1330944
CAS No.: 27387-23-1
M. Wt: 226.07 g/mol
InChI Key: VSSZEBGUCILFSV-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO. It is a solid substance that appears as a colorless to pale yellow solid. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromo-5-methoxyphenyl)acetonitrile can be synthesized through the reaction of 2-amino-5-methoxyphenylacetonitrile with bromomethane. The reaction typically involves the use of a solvent such as ethanol or dimethylformamide (DMF) and is carried out under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and stored under dry, room temperature conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-(2-Bromo-5-methoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and interactions. The compound can act as a precursor to more complex molecules that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)acetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both the bromine atom and the methoxy group provides distinct chemical properties that make it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSZEBGUCILFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348661
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27387-23-1
Record name 2-(2-bromo-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the THF solution (1000 ml) of 2-bromo-5-methoxy-benzoic acid methyl ester (20 g, 81.6 mmol), the THF suspension (50 ml) of LAH (4.07 g, 102 mmol) was added under ice cooling. The mixture was stirred for 30 min under ice cooling. The reaction solution was partitioned between saturated aqueous solution of Na2SO4 and ethyl acetate. The organic layer was washed with saturated brine and concentrated under reduced pressure. The resulting residues were dissolved in DCM (200 ml), and added with TEA (12.51 ml, 89.76 mmol) and MsCl (6.63 ml, 85.68 mmol) under ice cooling, followed by stirring overnight at room temperature. The reaction mixture was diluted with DCM, and washed in order with 10% aqueous solution of citric acid, saturated aqueous solution of NaHCO3 and saturated brine. The residues obtained after concentration under reduced pressure were dissolved in DMF (100 ml), and added with the DMF (500 ml) solution of NaCN (40 g, 81.6 mmol) under ice cooling. After stirring for 2 hrs under ice cooling, the reaction mixture was extracted with ether, washed with saturated brine and dried over magnesium sulfate. The residues obtained after concentration under reduced pressure were purified by silica gel column (hexane:ethyl acetate=10:1) to obtain the title compound (12.1 g, 67%).
[Compound]
Name
TEA
Quantity
12.51 mL
Type
reactant
Reaction Step One
Name
Quantity
6.63 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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40 g
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Name
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500 mL
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Quantity
20 g
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reactant
Reaction Step Four
Name
Quantity
4.07 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

2-Bromo-5-methoxybenzyl bromide (2 g, 7.1 mmol) and sodium cyanide (0.526 g, 10.7 mmol) were combined in DMSO (20 mL) and heated to 90° C. for 3 hours. Once no starting material was seen by analytical tlc, the mixture was worked-up with H2O and EtOAc to give the desired product as a colorless oil.
Quantity
2 g
Type
reactant
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0.526 g
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20 mL
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Synthesis routes and methods III

Procedure details

5-Methoxy-2-bromobenzyl bromide (72.8 g, 0.26 mol) is dissolved in EtOH (280 mL) and stirred at room temperature. Sodium cyanide (38.2 g, 0.78 mol) is dissolved in water and added to the solution of the bromide. The reaction mixture is heated to reflux temperature for 3 hours and then cooled to room temperature. Most of the ethanol is removed by rotary evaporator. A solid forms which is isolated by filtration and washed with water (500 mL). The crude material is purified using flash chromatography (CH2Cl2/hexanes, 1:1) to give 5-methoxy-2-bromophenylacetonitrile (53 g).
Quantity
72.8 g
Type
reactant
Reaction Step One
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Quantity
280 mL
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38.2 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Bromo-5-methoxyphenyl)acetonitrile
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